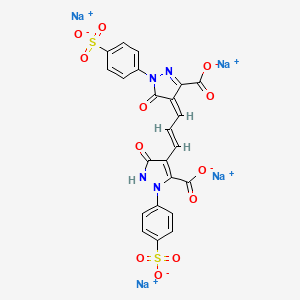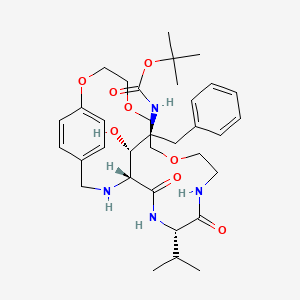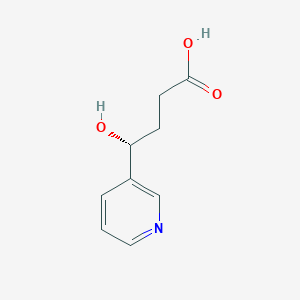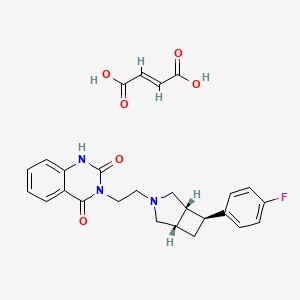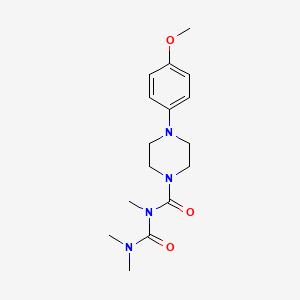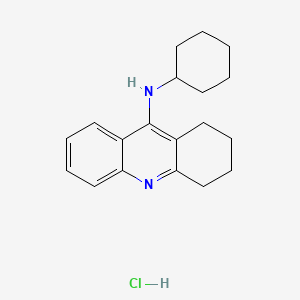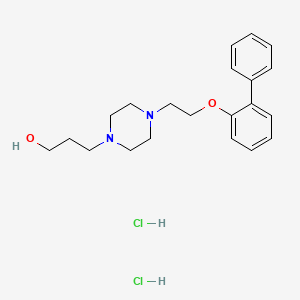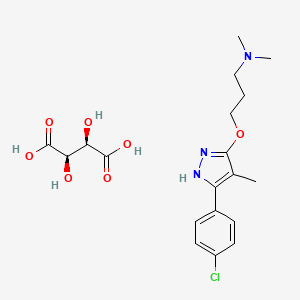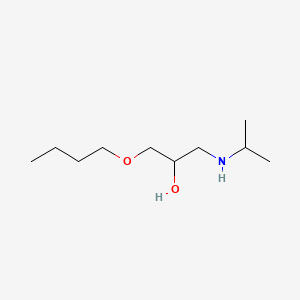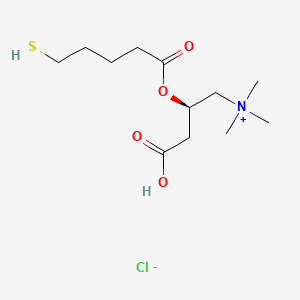
(R)-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is a complex organic compound with a unique structure that includes a carboxylic acid group, a mercapto group, and a quaternary ammonium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride typically involves multiple steps. One common method includes the esterification of a carboxylic acid with an alcohol, followed by the introduction of a mercapto group through a thiol-ene reaction. The final step often involves quaternization of the amine group to form the quaternary ammonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and thiol-ene reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pH are crucial to optimize the production process.
化学反応の分析
Types of Reactions
®-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The quaternary ammonium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or hydroxides can be used under mild conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ammonium compounds.
科学的研究の応用
Chemistry
In chemistry, ®-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is used as a reagent in various organic synthesis reactions due to its unique functional groups.
Biology
In biological research, this compound is studied for its potential role in cellular signaling pathways and as a probe for studying enzyme activities.
Medicine
In medicine, it is investigated for its potential therapeutic applications, including its role as an antimicrobial agent and its ability to modulate biological pathways.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of ®-3-Carboxy-2-((5-mercapto-1-oxopentyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride involves its interaction with specific molecular targets. The quaternary ammonium ion can interact with negatively charged sites on proteins or cell membranes, while the mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their function and activity.
特性
CAS番号 |
83544-86-9 |
|---|---|
分子式 |
C12H24ClNO4S |
分子量 |
313.84 g/mol |
IUPAC名 |
[(2R)-3-carboxy-2-(5-sulfanylpentanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C12H23NO4S.ClH/c1-13(2,3)9-10(8-11(14)15)17-12(16)6-4-5-7-18;/h10H,4-9H2,1-3H3,(H-,14,15,18);1H/t10-;/m1./s1 |
InChIキー |
UOACSKIDPUFHIM-HNCPQSOCSA-N |
異性体SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCS.[Cl-] |
正規SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCCS.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


